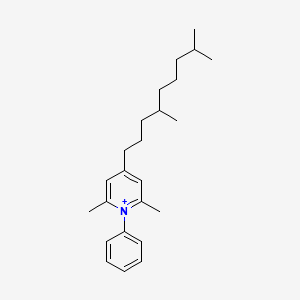
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium core substituted with a phenyl group and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
科学研究应用
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The pyridinium core can interact with biological molecules through ionic or hydrogen bonding, affecting various biochemical pathways. The long alkyl chain may also play a role in membrane interactions and cellular uptake.
相似化合物的比较
Similar Compounds
4,8-Dimethyldecanal: A related compound with a similar alkyl chain but different functional groups.
4,8-Dimethylnonanoyl-CoA: Another compound with a similar alkyl chain but conjugated to coenzyme A.
Uniqueness
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is unique due to its combination of a pyridinium core with a long alkyl chain and phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
141076-08-6 |
|---|---|
分子式 |
C24H36N+ |
分子量 |
338.5 g/mol |
IUPAC 名称 |
4-(4,8-dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium |
InChI |
InChI=1S/C24H36N/c1-19(2)11-9-12-20(3)13-10-14-23-17-21(4)25(22(5)18-23)24-15-7-6-8-16-24/h6-8,15-20H,9-14H2,1-5H3/q+1 |
InChI 键 |
QILZAVQGDZGFLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


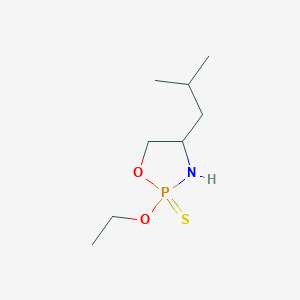
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
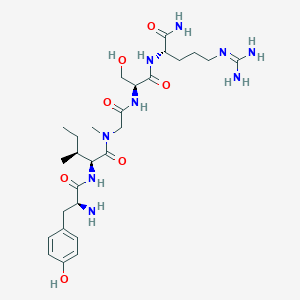
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
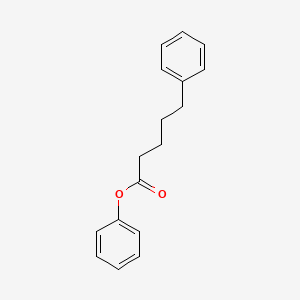
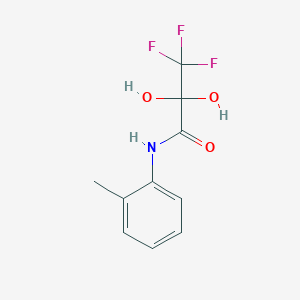
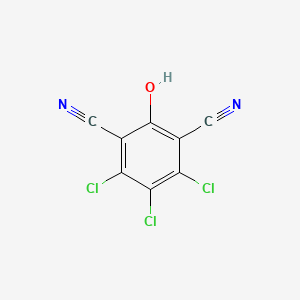
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)


![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
